3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
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Overview
Description
3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, substitution, and functionalization reactions. One common method for synthesizing piperidine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of piperidine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various types of chemical reactions, including:
Oxidation: Conversion of piperidine to piperidone using oxidizing agents.
Reduction: Reduction of piperidone back to piperidine using reducing agents.
Substitution: Introduction of different substituents on the piperidine ring using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine can yield piperidone, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperidine derivatives act as inhibitors of enzymes or receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the piperidine derivative.
Comparison with Similar Compounds
Piperidine derivatives can be compared with other similar compounds, such as piperazines and pyrrolidines. While all these compounds contain nitrogen atoms in their ring structures, they differ in the number of carbon atoms and the arrangement of the ring. Piperidine has a six-membered ring with one nitrogen atom, piperazine has a six-membered ring with two nitrogen atoms, and pyrrolidine has a five-membered ring with one nitrogen atom . These structural differences can lead to variations in their chemical reactivity and biological activities.
List of Similar Compounds
- Piperazine
- Pyrrolidine
- Morpholine
- Azepane
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12;/h1-2,4,6,10,12,17H,3,5,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMWAOGPXLYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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